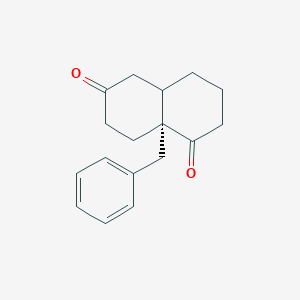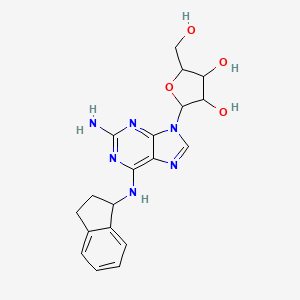![molecular formula C6H5N3OS B14786826 N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine](/img/structure/B14786826.png)
N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine is a compound that combines two bioactive heterocyclic moieties: thiazole and pyridine. This fusion results in a unique structure with multiple reactive sites, making it a valuable target for drug discovery and other scientific research applications. The presence of both thiazole and pyridine rings contributes to its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the preparation of a thiazole intermediate, which is then reacted with a pyridine derivative under specific conditions to form the desired compound. For example, a multicomponent reaction involving thiazole, pyridine, and a suitable catalyst can be employed .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and continuous flow processes to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxylated derivatives .
Applications De Recherche Scientifique
N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a candidate for developing new antibiotics and anti-inflammatory drugs.
Medicine: Its antitumor activity has been explored for potential cancer treatments.
Industry: The compound’s unique structure allows for its use in the development of new materials with specific properties, such as sensors and catalysts
Mécanisme D'action
The mechanism of action of N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response. Its antitumor activity might involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen and sulfur atoms.
Thiazolo[3,2-a]pyridines: Another class of thiazolo-pyridine compounds with different annulation patterns.
Uniqueness: N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with different molecular targets and exhibit a range of biological activities .
Propriétés
Formule moléculaire |
C6H5N3OS |
|---|---|
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
N-([1,3]thiazolo[4,5-c]pyridin-2-yl)hydroxylamine |
InChI |
InChI=1S/C6H5N3OS/c10-9-6-8-4-3-7-2-1-5(4)11-6/h1-3,10H,(H,8,9) |
Clé InChI |
LBBBDLJXIWPSDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1SC(=N2)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


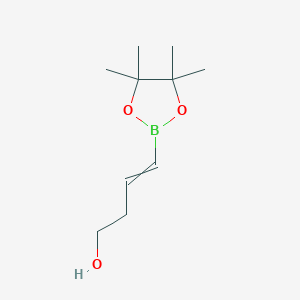
![4-amino-1-[(3R)-1-[(tert-butoxy)carbonyl]piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B14786758.png)

![3-[2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14786766.png)
![Methyl 3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B14786775.png)

![tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate](/img/structure/B14786781.png)
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide](/img/structure/B14786785.png)
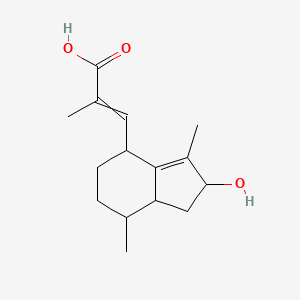
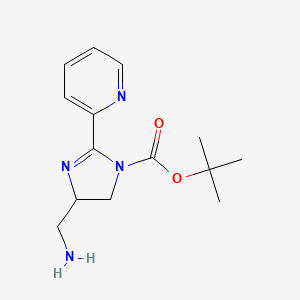
![1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B14786798.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786800.png)
